Regioisomeric Differentiation: Structural and Procurement Distinction from 5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenylamine
The target compound, [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879020-35-6), is a distinct regioisomer of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879590-27-9). Both share the identical molecular formula C19H20ClN3O and molecular weight (341.8 g/mol) but differ in the substitution pattern on the phenylamine ring: the target compound bears the chloro substituent at the 3-position and the piperazinyl group at the 4-position relative to the amino group, whereas the comparator places the chloro at the 5-position and piperazinyl at the 2-position . This regiochemical variation is reflected in distinct InChI Keys: MSMFNYNBUOKSDJ-RMKNXTFCSA-N for the target compound versus LFAOPVVXRPIXJJ-RMKNXTFCSA-N for the comparator, enabling unambiguous identity verification during procurement .
| Evidence Dimension | Regiochemical identity (substitution pattern) |
|---|---|
| Target Compound Data | Chloro at C3, piperazinyl at C4 (relative to NH2 at C1); InChI Key: MSMFNYNBUOKSDJ-RMKNXTFCSA-N |
| Comparator Or Baseline | Chloro at C5, piperazinyl at C2; InChI Key: LFAOPVVXRPIXJJ-RMKNXTFCSA-N |
| Quantified Difference | Structural regioisomers; identical molecular formula but distinct spatial arrangement and chromatographic identity |
| Conditions | Structural analysis based on IUPAC nomenclature and InChI Key assignments |
Why This Matters
Regioisomers often exhibit divergent biological activity and require separate procurement to ensure experimental reproducibility.
